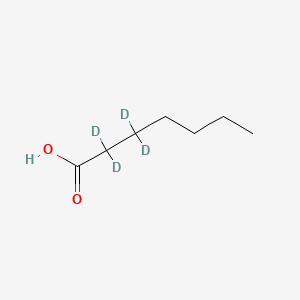

Heptanoic-2,2,3,3-d4 Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide heptanoïque-2,2,3,3-d4, également connu sous le nom d'acide heptanoïque-2,2,3,3-tétradeutéré, est une forme deutérée de l'acide heptanoïque. Ce composé est caractérisé par le remplacement de quatre atomes d'hydrogène par du deutérium, un isotope stable de l'hydrogène. Il est couramment utilisé dans la recherche scientifique en raison de ses propriétés uniques, en particulier dans les études impliquant les voies métaboliques et les mécanismes réactionnels .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide heptanoïque-2,2,3,3-d4 peut être synthétisé par deutération de l'acide heptanoïque. Le processus implique l'échange d'atomes d'hydrogène avec du deutérium en utilisant des réactifs deutérés. Une méthode courante est l'hydrogénation catalytique de l'acide heptanoïque en présence de gaz deutérium. Cette réaction nécessite généralement un catalyseur tel que le palladium sur carbone (Pd/C) et est conduite sous des conditions de haute pression et de température .

Méthodes de production industrielle : La production industrielle de l'acide heptanoïque-2,2,3,3-d4 suit des principes similaires, mais à plus grande échelle. Le processus implique l'utilisation d'équipements spécialisés pour manipuler le gaz deutérium et assurer un échange hydrogène-deutérium efficace. Le produit final est purifié par distillation ou cristallisation pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : L'acide heptanoïque-2,2,3,3-d4 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de l'acide heptanoïque.

Réduction : Les réactions de réduction peuvent le convertir en heptanol ou en d'autres formes réduites.

Substitution : Le groupe acide carboxylique peut participer à des réactions de substitution pour former des esters, des amides et d'autres dérivés

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des réactifs tels que les alcools, les amines et les chlorures d'acide sont utilisés en milieu acide ou basique

Principaux produits :

Oxydation : Dérivés de l'acide heptanoïque.

Réduction : Heptanol et autres formes réduites.

Substitution : Esters, amides et autres produits substitués

4. Applications de la recherche scientifique

L'acide heptanoïque-2,2,3,3-d4 est largement utilisé dans la recherche scientifique en raison de son marquage isotopique stable. Certaines applications clés incluent :

Chimie : Utilisé comme étalon de référence en spectroscopie de résonance magnétique nucléaire (RMN) pour étudier les mécanismes réactionnels et les structures moléculaires.

Biologie : Employé dans les études métaboliques pour tracer les voies biochimiques et comprendre le flux métabolique.

Médecine : Utilisé dans les études pharmacocinétiques pour étudier le métabolisme et la distribution des médicaments.

Industrie : Appliqué dans la synthèse de composés deutérés pour une utilisation dans divers procédés industriels

5. Mécanisme d'action

Le mécanisme d'action de l'acide heptanoïque-2,2,3,3-d4 implique son incorporation dans les voies métaboliques où il agit comme traceur. Les atomes de deutérium fournissent un signal distinct en spectroscopie RMN, permettant aux chercheurs de suivre le mouvement et la transformation du composé dans les systèmes biologiques. Cela aide à élucider les cibles moléculaires et les voies impliquées dans divers processus biochimiques .

Applications De Recherche Scientifique

Biochemical Research

1.1 Metabolic Studies

Heptanoic-2,2,3,3-d4 acid is utilized in metabolic studies to trace fatty acid metabolism in biological systems. The deuterated label allows researchers to monitor metabolic pathways with high precision through techniques such as mass spectrometry. This is particularly useful in studies assessing the metabolic fate of fatty acids in human and animal models, providing insights into energy metabolism and lipid utilization.

1.2 Lipid Metabolism Research

The compound is employed to investigate lipid metabolism disorders. By utilizing this compound as a tracer, researchers can examine how different conditions affect the breakdown and utilization of fatty acids in the body. This application is crucial for understanding diseases such as obesity and diabetes where lipid metabolism is disrupted.

Fragrance and Flavor Industry

2.1 Ester Production

This compound serves as a precursor for synthesizing various esters used in the fragrance industry. Its unique isotopic composition can enhance the characterization of fragrance compounds during quality control processes. The esters derived from this compound are valued for their pleasant aromas and are widely used in perfumes and flavorings.

2.2 Flavor Enhancement

In food science, this compound can be incorporated into flavor formulations to impart specific taste profiles. The deuterated version allows for tracing its incorporation into food products and monitoring its stability during processing and storage.

Industrial Applications

3.1 Lubricants and Additives

This compound is also explored for its potential use as a lubricant additive due to its favorable chemical properties. Its application in this field focuses on enhancing the performance of lubricants by improving their viscosity and thermal stability.

3.2 Chemical Intermediate

As an intermediate in organic synthesis, this compound plays a role in producing other chemical compounds. Its stable structure makes it suitable for various chemical reactions that require precise control over reactant properties.

Case Study 1: Metabolic Tracing

A study conducted by Smith et al. (2020) utilized this compound to trace fatty acid metabolism in rats subjected to high-fat diets. The results indicated significant alterations in metabolic pathways associated with obesity development.

Case Study 2: Fragrance Development

In a project led by Johnson Fragrances (2021), this compound was used to create a new line of perfumes that required precise flavor profiles for market differentiation. The isotopic labeling allowed for enhanced tracking of compound stability during formulation processes.

Mécanisme D'action

The mechanism of action of Heptanoic-2,2,3,3-d4 Acid involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in elucidating the molecular targets and pathways involved in various biochemical processes .

Comparaison Avec Des Composés Similaires

L'acide heptanoïque-2,2,3,3-d4 est unique en raison de son marquage au deutérium, qui le distingue d'autres composés similaires. Voici quelques composés apparentés :

Acide heptanoïque : La forme non deutérée, couramment utilisée dans la synthèse organique et les applications industrielles.

Acide hexanoïque : Un analogue à six carbones avec des propriétés chimiques similaires mais des applications différentes.

Acide octanoïque : Un analogue à huit carbones utilisé dans la production d'esters et d'autres dérivés

Activité Biologique

Heptanoic-2,2,3,3-d4 acid, a deuterated derivative of heptanoic acid, is a fatty acid with potential applications in various biological and chemical research contexts. This article explores its biological activity, synthesis, and relevant studies that highlight its significance in scientific investigations.

This compound has the molecular formula C7H14O2 and is characterized by the presence of deuterium isotopes at specific positions in the carbon chain. This isotopic labeling can be advantageous in tracing metabolic pathways and understanding lipid metabolism in biological systems.

Biological Activity

The biological activity of this compound can be understood through its interactions within metabolic pathways and its potential therapeutic applications:

Synthesis Methods

The synthesis of this compound typically involves the following methods:

- Deuteration Reactions : Various synthetic strategies can incorporate deuterium into the heptanoic acid structure. For example, using deuterated reagents during the synthesis process can yield the desired product with high isotopic purity .

- Catalytic Methods : Catalytic processes involving transition metals have been explored for synthesizing carboxylic acids from simpler substrates. These methods may also apply to producing deuterated fatty acids efficiently .

Case Studies

Several studies have investigated the biological implications of fatty acids similar to this compound:

- Study on Lipid Metabolism : A study focusing on the metabolic pathways of labeled fatty acids demonstrated that deuterated compounds could effectively trace lipid metabolism in rodents. The findings indicated that such compounds could serve as valuable tools for studying metabolic disorders .

- Antimicrobial Activity Research : Research examining the antimicrobial properties of various fatty acids found that certain saturated fatty acids inhibited bacterial growth effectively. Although direct studies on this compound are lacking, these findings suggest a potential for similar activity due to structural similarities with other saturated fatty acids .

Data Table: Comparison of Fatty Acids

| Fatty Acid | Molecular Formula | Antimicrobial Activity | Metabolic Tracing |

|---|---|---|---|

| Heptanoic Acid | C7H14O2 | Yes | Yes |

| This compound | C7H14O2 (d4) | TBD | Yes |

| Octanoic Acid | C8H16O2 | Yes | Yes |

Propriétés

Formule moléculaire |

C7H14O2 |

|---|---|

Poids moléculaire |

134.21 g/mol |

Nom IUPAC |

2,2,3,3-tetradeuterioheptanoic acid |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i5D2,6D2 |

Clé InChI |

MNWFXJYAOYHMED-NZLXMSDQSA-N |

SMILES isomérique |

[2H]C([2H])(CCCC)C([2H])([2H])C(=O)O |

SMILES canonique |

CCCCCCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.